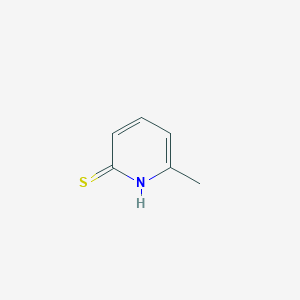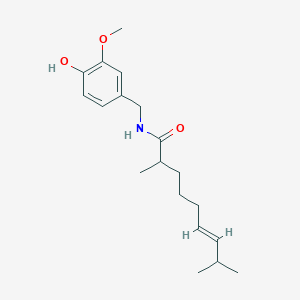![molecular formula C17H30O2 B102110 1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one CAS No. 16556-55-1](/img/structure/B102110.png)
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one, commonly known as TMB or TMB-4, is a synthetic compound that belongs to the family of ketones. It is widely used in scientific research for its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of TMB-4 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation, and to activate the Nrf2 pathway, which is involved in the body's antioxidant response.
Biochemical and Physiological Effects
TMB-4 has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit the growth of cancer cells. It has also been shown to have a neuroprotective effect, protecting against damage caused by ischemia and other forms of brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMB-4 in lab experiments is its unique properties and potential applications. It has been shown to have a number of beneficial effects in the body, making it a promising candidate for the development of new drugs and therapies. However, there are also some limitations to its use. TMB-4 is a synthetic compound, which means that it may not be as biologically active as natural compounds. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are many potential future directions for the study of TMB-4. One area of research is the development of new drugs and therapies based on its unique properties. Another area of research is the study of its mechanism of action and how it interacts with different enzymes and signaling pathways in the body. Additionally, there is a need for more studies on the safety and efficacy of TMB-4 in different experimental settings, as well as its potential side effects and interactions with other drugs. Overall, the study of TMB-4 has the potential to lead to new discoveries and treatments for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of TMB-4 involves several steps, including the reaction of 3-Methyl-2-butanone with cyclohexanone in the presence of a strong base, followed by the addition of 2,6-dimethyl-4-heptanone. The resulting product is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, which is then converted to a methoxy group using dimethyl sulfate. Finally, the product is treated with potassium tert-butoxide to form the desired TMB-4 compound.
Applications De Recherche Scientifique
TMB-4 has been extensively studied for its potential applications in various scientific fields. One of its main uses is in the development of new drugs and therapies. TMB-4 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
16556-55-1 |
|---|---|
Nom du produit |
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one |
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-[2,2,6,6-tetramethyl-4-(3-methylbutoxy)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C17H30O2/c1-12(2)8-9-19-14-10-16(4,5)15(13(3)18)17(6,7)11-14/h10,12,15H,8-9,11H2,1-7H3 |
Clé InChI |
UCXHCWOVLRUIMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
SMILES canonique |
CC(C)CCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Autres numéros CAS |
16556-55-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
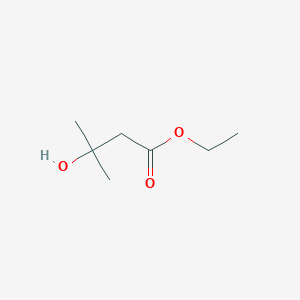
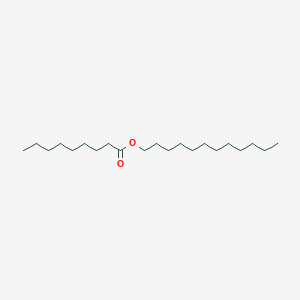

![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
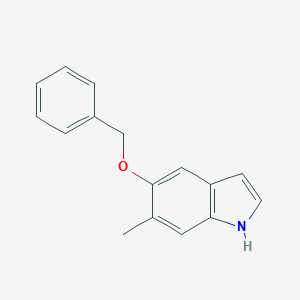
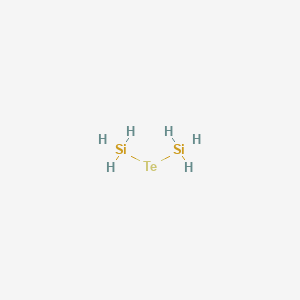

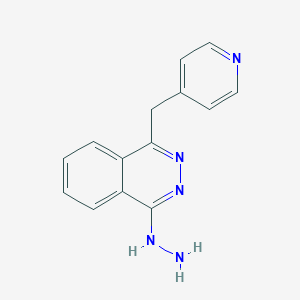


![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
